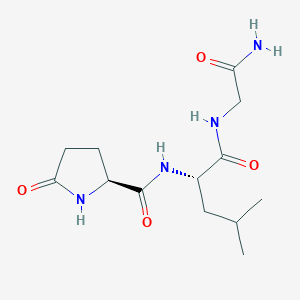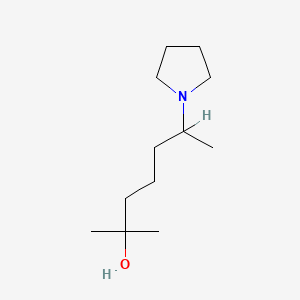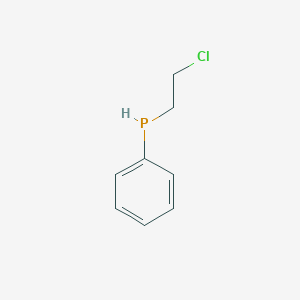
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and a pyrrolidine ring, making it a subject of interest in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting with the formation of the core structure followed by functional group modifications. One common method involves the reaction of diphenylmethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: A structurally similar compound with a morpholine ring instead of a pyrrolidine ring.
1,1-Diphenyl-2-methyl-3-(4,4-dimethylpiperidinyl)propanol: Another analog with a piperidine ring.
Uniqueness
1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride is unique due to its specific combination of aromatic and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
35706-56-0 |
|---|---|
分子式 |
C22H30ClNO |
分子量 |
359.9 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpyrrolidin-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-18(17-23-16-10-15-21(23,2)3)22(24,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14,18,24H,10,15-17H2,1-3H3;1H |
InChI 键 |
DCDNSQCILNQELM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCC1(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
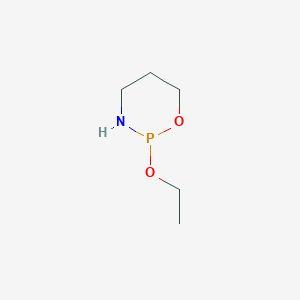
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

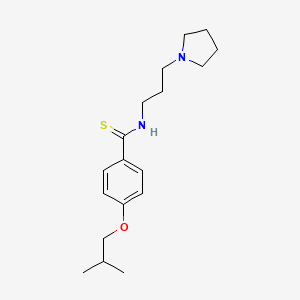
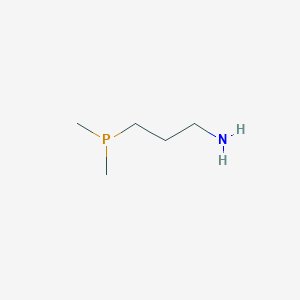
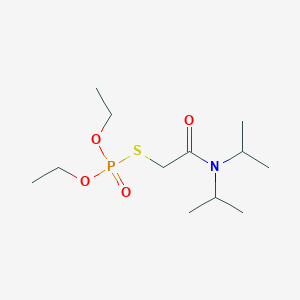
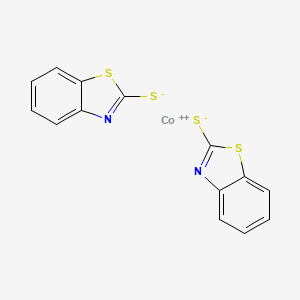
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
